molecular formula C20H23NO6 B11993861 ethyl 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B11993861
M. Wt: 373.4 g/mol
InChI Key: FSIZAFTZDFOGLF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized chromenes .

Scientific Research Applications

Ethyl 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid
  • Ethyl 2-amino-4-(2,5-dimethoxyphenyl)-5-hydroxy-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its specific structural features, such as the presence of both amino and ester functional groups.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C20H23NO6/c1-4-26-20(23)18-16(12-10-11(24-2)8-9-14(12)25-3)17-13(22)6-5-7-15(17)27-19(18)21/h8-10,16H,4-7,21H2,1-3H3

InChI Key

FSIZAFTZDFOGLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)OC)OC)C(=O)CCC2)N

Origin of Product

United States

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